Structural Uniqueness vs. Closest FXR Antagonist Scaffolds
The target compound contains a distinctive 3-ethoxyphenylethyl substituent at the oxadiazole 5-position, connected via a two-carbon ethyl spacer, and an unsubstituted piperidine at the 3-position via the 4-position of the piperidine ring. This differs fundamentally from the most potent known 1,2,4-oxadiazole FXR antagonists. The lead compound in the FXR antagonist series, 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 1), bears a naphthyl group directly at the oxadiazole 3-position and the piperidine at the 5-position, with an IC50 of 0.58 μM against FXR [1]. The regioisomeric arrangement (3-piperidine vs. 5-piperidine) and the presence of the ethyl-linked ethoxyphenyl group in the target compound represent a distinct, unexplored substitution pattern whose structure-activity relationship (SAR) has not been characterized in the public domain.
| Evidence Dimension | Structural topology and scaffold comparison |
|---|---|
| Target Compound Data | 5-(3-ethoxyphenylethyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole core; molecular weight 337.85 g/mol (HCl salt) |
| Comparator Or Baseline | 3-(Naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (lead FXR antagonist) and dual FXR/PXR modulators 5 and 11 with N-alkyl/benzyl piperidine substituents |
| Quantified Difference | Regioisomeric reversal of oxadiazole substituents; ethyl spacer absent in comparator; FXR IC50 of comparator = 0.58 μM vs. target compound: no data available |
| Conditions | Structural comparison based on published SAR of 1,2,4-oxadiazole FXR antagonists (Molecules 2023, 28, 2840) |
Why This Matters
Procurement decisions based on assumed FXR activity are unsupported; the target compound's topology is unexplored and requires de novo pharmacological profiling before any activity-based selection can be justified.
- [1] Raucci, R.; et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules 2023, 28 (6), 2840. View Source
